Peptide YY (13-36) (canine, mouse, porcine, rat)

Receptor Pharmacology Binding Affinity Y2 Receptor

Peptide YY (13-36) (canine, mouse, porcine, rat), also designated PYY(13-36) or PYY13-36, is a C-terminal fragment of the endogenous satiety hormone Peptide YY (PYY) that functions as a selective agonist for the neuropeptide Y2 receptor subtype. Unlike the full-length PYY(1-36) peptide which activates multiple Y receptor subtypes, this 24-amino acid fragment lacks the N-terminal region required for Y1/Y4/Y5 receptor engagement, conferring preferential binding to presynaptic Y2 receptors with a reported pKi of 9.4 at the human Y2 receptor.

Molecular Formula C135H209N41O38
Molecular Weight 3014.4
CAS No. 86895-09-2
Cat. No. B612944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide YY (13-36) (canine, mouse, porcine, rat)
CAS86895-09-2
SynonymsPeptideYY(13-36)(canine,mouse,porcine,rat); 86895-09-2
Molecular FormulaC135H209N41O38
Molecular Weight3014.4
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C
InChIInChI=1S/C135H209N41O38/c1-65(2)50-90(166-127(210)99(62-178)172-109(192)70(11)154-117(200)94(55-73-25-33-78(182)34-26-73)168-122(205)95(56-74-27-35-79(183)36-28-74)167-112(195)84(20-15-47-151-134(144)145)157-126(209)100(63-179)173-120(203)92(52-67(5)6)163-116(199)87(40-43-104(187)188)159-115(198)88(41-44-105(189)190)160-128(211)101-22-17-49-176(101)131(214)81(136)61-177)118(201)156-83(19-14-46-150-133(142)143)113(196)170-97(58-76-60-148-64-153-76)123(206)169-96(57-75-29-37-80(184)38-30-75)121(204)164-91(51-66(3)4)119(202)171-98(59-103(138)186)124(207)165-93(53-68(7)8)125(208)174-106(69(9)10)129(212)175-107(71(12)180)130(213)161-85(21-16-48-152-135(146)147)110(193)158-86(39-42-102(137)185)114(197)155-82(18-13-45-149-132(140)141)111(194)162-89(108(139)191)54-72-23-31-77(181)32-24-72/h23-38,60,64-71,81-101,106-107,177-184H,13-22,39-59,61-63,136H2,1-12H3,(H2,137,185)(H2,138,186)(H2,139,191)(H,148,153)(H,154,200)(H,155,197)(H,156,201)(H,157,209)(H,158,193)(H,159,198)(H,160,211)(H,161,213)(H,162,194)(H,163,199)(H,164,204)(H,165,207)(H,166,210)(H,167,195)(H,168,205)(H,169,206)(H,170,196)(H,171,202)(H,172,192)(H,173,203)(H,174,208)(H,175,212)(H,187,188)(H,189,190)(H4,140,141,149)(H4,142,143,150)(H4,144,145,151)(H4,146,147,152)/t70-,71+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,106-,107-/m0/s1
InChIKeyHQBSDGOVGQNPKB-PRZASUQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peptide YY (13-36) (CAS 86895-09-2): A High-Affinity Selective Y2 Receptor Agonist for Metabolic and Neuroscience Research


Peptide YY (13-36) (canine, mouse, porcine, rat), also designated PYY(13-36) or PYY13-36, is a C-terminal fragment of the endogenous satiety hormone Peptide YY (PYY) that functions as a selective agonist for the neuropeptide Y2 receptor subtype [1]. Unlike the full-length PYY(1-36) peptide which activates multiple Y receptor subtypes, this 24-amino acid fragment lacks the N-terminal region required for Y1/Y4/Y5 receptor engagement, conferring preferential binding to presynaptic Y2 receptors with a reported pKi of 9.4 at the human Y2 receptor [2]. This truncated peptide has been widely employed as a pharmacological tool to dissect Y2 receptor-mediated physiological processes including noradrenaline release inhibition from sympathetic nerve endings and appetite regulation mechanisms.

Why Generic Y2 Agonists Cannot Substitute for Peptide YY (13-36) (CAS 86895-09-2) in Receptor Profiling Studies


The Y receptor family comprises at least four functional subtypes (Y1, Y2, Y4, Y5) with overlapping ligand recognition profiles, and seemingly minor truncations or sequence variations produce profound shifts in subtype selectivity [1]. PYY(13-36) exhibits a 79-fold higher affinity for human Y2 receptors (pKi 9.4) compared to Y1 receptors (pKi 7.5) and a 200-fold selectivity margin over Y4 (pKi 6.85) [2]. In contrast, full-length PYY(1-36) retains nanomolar affinity for Y1, Y2, and Y5 receptors, confounding interpretation of receptor-specific pharmacology. Even the structurally similar PYY(3-36) fragment, while Y2-preferring, differs functionally from PYY(13-36) in appetite suppression assays: PYY(3-36) produces 35.1% food intake suppression at 0.80 mg/kg pulmonary delivery in rats, whereas PYY(13-36) fails to suppress food intake under identical conditions [3]. These functional divergences demonstrate that in-class substitution without empirical validation risks experimental misinterpretation.

Peptide YY (13-36) (CAS 86895-09-2): Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Y2 Receptor Binding Affinity: PYY(13-36) vs. Full-Length PYY and NPY

PYY(13-36) demonstrates high-affinity binding to human Y2 receptors with a pKi of 9.4 (Ki ≈ 0.4 nM) as measured in recombinant human Y2 receptor displacement assays [1]. This affinity is comparable to the full-length PYY peptide but achieved with markedly improved Y2 selectivity due to negligible Y1 and Y5 binding. The truncated fragment binds Y2 receptors with approximately 1-2 orders of magnitude lower potency than the native peptide in rat brain homogenates, consistent with the expected reduction in non-specific hydrophobic interactions following N-terminal truncation [2].

Receptor Pharmacology Binding Affinity Y2 Receptor Neuropeptide Y

Functional Y2 Receptor Potency: PYY(13-36) vs. NPY(13-36) in Electrophysiological Assays

In a direct electrophysiological comparison using guinea-pig caecum submucous neurons, PYY(13-36) inhibited the slow inhibitory postsynaptic potential (i.p.s.p.) with an IC50 of 30 ± 4.8 nM, whereas the corresponding NPY fragment NPY(13-36) required approximately 3.8-fold higher concentrations to achieve equivalent inhibition (IC50 = 30 nM for PYY13-36 vs. PYY IC50 = 2.7 nM, NPY IC50 = 7.8 nM) [1]. The rank order of potency was PYY > NPY > NPY13-36, with the Y1-selective agonist [Leu31,Pro34]NPY showing no effect at concentrations up to 300 nM [1].

Electrophysiology Synaptic Inhibition Y2 Receptor Submucous Neurons

Catecholamine Synthesis Inhibition: PYY(13-36) vs. NPY and PYY Analogs in Perfused Mesenteric Arterial Bed

In the isolated perfused rat mesenteric arterial bed, PYY(13-36) inhibited catecholamine synthesis with an IC50 of 15 nM, compared to IC50 values of 5 nM for NPY, 7 nM for PYY, 30 nM for [Leu31,Pro34]NPY (Y1-selective), and 33 nM for human pancreatic polypeptide (hPP) [1]. The rank order of potency (NPY > PYY > PYY13-36 > [Leu31,Pro34]NPY > hPP) is consistent with a mixed Y1/Y2/Y5 receptor population mediating catecholamine synthesis inhibition in this vascular bed, and the intermediate potency of PYY(13-36) reflects its selective Y2 agonism without Y1 contribution [1].

Catecholamine Synthesis Sympathetic Nervous System Y Receptor Subtypes Ex Vivo Perfusion

Lack of Anorectic Efficacy: PYY(13-36) vs. PYY(3-36) in Pulmonary Delivery Food Intake Suppression

A direct comparative study of pulmonary-delivered PYY fragments in rats demonstrated that PYY(3-36) produced significant dose-dependent food intake suppression (35.1 ± 5.7% at 4 h and 19.7 ± 4.2% at 6 h post-delivery at 0.80 mg/kg) and reduced 7-day cumulative body weight gain by 39.4 ± 11.0%, whereas PYY(13-36) failed to suppress food intake at any tested dose under identical experimental conditions [1]. PYY(1-36) was equipotent to PYY(3-36) in this assay [1].

Appetite Regulation Obesity Research PYY Fragments In Vivo Pharmacology

Y2 Receptor Selectivity Profile: PYY(13-36) vs. PYY(3-36) Across Y1, Y2, Y4, and Y5 Subtypes

Across the four functional human and rat Y receptor subtypes, PYY(13-36) exhibits a selectivity profile distinct from the more widely used PYY(3-36) fragment. Compiled pKi values from authoritative databases show PYY(13-36) affinities as: Y2 (human) = 9.4, Y1 (rat) = 7.5, Y5 (human/rat) = 7.1, and Y4 (rat) = 6.85 [1][2]. In contrast, PYY(3-36) retains moderate affinity for Y1 and Y5 receptors in addition to high Y2 affinity [3]. The selectivity window for PYY(13-36) at Y2 versus Y1 is approximately 79-fold, and versus Y4 is approximately 200-fold, making it one of the most Y2-selective endogenous peptide fragments available [2].

Receptor Selectivity Y Receptor Family Pharmacological Tool Compounds GPCR

Circulating Half-Life and Stability Considerations: PYY(13-36) vs. Full-Length PYY

PYY(13-36) is characterized by a relatively short circulating half-life compared to full-length PYY, necessitating precise measurement techniques for research applications . While quantitative half-life values for PYY(13-36) specifically are not well-documented in the primary literature, pulmonary delivery studies of various PYY fragments indicate that plasma concentrations peak at approximately 10 minutes post-administration with 12-14% bioavailability, followed by rapid clearance [1]. The truncated fragment is susceptible to proteolytic degradation due to the absence of N-terminal structural elements that confer stability to the full-length peptide [2].

Peptide Stability Pharmacokinetics In Vivo Experimental Design Half-Life

Peptide YY (13-36) (CAS 86895-09-2): Evidence-Driven Research and Industrial Application Scenarios


Y2 Receptor Pharmacological Fingerprinting and Selectivity Profiling

PYY(13-36) serves as a definitive Y2-selective agonist for receptor subtype identification and selectivity profiling studies. With a 79-fold Y2/Y1 selectivity window (pKi 9.4 vs. 7.5) and minimal activity at Y4 and Y5 receptors [1], it enables unambiguous assignment of functional responses to Y2 receptor activation in recombinant cell lines, primary neuronal cultures, and tissue preparations. Its use in parallel with Y1-selective agonists (e.g., [Leu31,Pro34]NPY) and pan-Y agonists (e.g., NPY, PYY) allows systematic dissection of Y receptor subtype contributions to physiological and pathophysiological processes.

Ex Vivo Electrophysiology and Neurotransmitter Release Studies

The well-characterized functional potency of PYY(13-36) in inhibiting slow inhibitory postsynaptic potentials (IC50 = 30 nM) and suppressing noradrenaline release from sympathetic nerve endings [2] makes it an essential tool compound for electrophysiological investigations of Y2 receptor-mediated presynaptic inhibition. Its lack of confounding Y1/Y5 activation, which can produce opposing postsynaptic effects in certain neuronal populations, ensures that observed responses can be confidently attributed to Y2 receptor engagement.

Catecholamine Synthesis and Sympathetic Neuroeffector Pharmacology

In perfused mesenteric arterial bed preparations and related ex vivo vascular models, PYY(13-36) provides a validated Y2-selective probe for studying the regulation of catecholamine synthesis and release (IC50 = 15 nM for DOPA accumulation inhibition) [3]. Its intermediate potency relative to NPY and PYY, coupled with its selectivity profile, allows researchers to quantify the Y2 receptor component of mixed Y1/Y2/Y5-mediated responses in sympathetic neuroeffector junctions.

Negative Control for Appetite and Body Weight Studies

Given that PYY(13-36) fails to suppress food intake or reduce body weight gain in rodent models, in contrast to the robust anorectic effects of PYY(3-36) and PYY(1-36) [4], it is an ideal negative control or comparator compound for appetite regulation research. Studies aimed at evaluating novel Y2-targeted anti-obesity therapeutics can employ PYY(13-36) to demonstrate that observed anorectic efficacy is not merely a consequence of Y2 receptor activation but requires additional structural features present in longer PYY fragments.

Quote Request

Request a Quote for Peptide YY (13-36) (canine, mouse, porcine, rat)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.